3-ethylphenyl 1H-1,2,3,4-tetraazol-5-yl ether
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Description
The compound “3-ethylphenyl 1H-1,2,3,4-tetraazol-5-yl ether” is an organic compound that contains a total of 24 atoms. It consists of 10 Hydrogen atoms, 9 Carbon atoms, 4 Nitrogen atoms, and 1 Oxygen atom . The molecule contains a total of 25 bonds, including 15 non-H bonds, 11 multiple bonds, 3 rotatable bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 1 aromatic ether .
Molecular Structure Analysis
The molecular structure of “3-ethylphenyl 1H-1,2,3,4-tetraazol-5-yl ether” is characterized by a total of 25 bonds, including 15 non-H bonds, 11 multiple bonds, 3 rotatable bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 1 aromatic ether . High-quality images of the 3D molecular structure, molecular surface, and molecular orbitals of this compound have been created based on quantum chemical computations .Scientific Research Applications
Quantum Calculations and Molecular Structure Analysis
Research has utilized quantum calculations to evaluate the molecular structure and properties of compounds similar to 3-ethylphenyl 1H-1,2,3,4-tetraazol-5-yl ether. For example, a study focused on Ethyl-(Z)-3-phenyl-2-(5-phenyl-2H-1,2,3,4-tetraazol-2-yl)-2-propenoate, using methods like HF and B3LYP with a 6-311++G** basis set. This study optimized the compound's geometry and investigated various properties such as NMR chemical shift values, Frontier molecular orbitals (FMOs), molecular electrostatic potential (MEP), and natural charges distribution (Ramazani, Sheikhi, & Yahyaei, 2017).
Antibacterial and Antifungal Properties
Compounds related to 3-ethylphenyl 1H-1,2,3,4-tetraazol-5-yl ether have shown potential antibacterial and antifungal properties. A study on 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzo[d][1,2,3]triazoles revealed moderate antibacterial activity against Bacillus subtilis and antifungal activity against Candida albicans (Rajasekaran, Murugesan, & Anandarajagopal, 2006).
Photophysical Properties and Cation Complexation
The photophysical properties of certain compounds, including those with a structure similar to 3-ethylphenyl 1H-1,2,3,4-tetraazol-5-yl ether, have been explored. One study examined 1-phenyl-3-benzothiazol-2-yl-5-(4-R-phenyl)-Δ2-pyrazolines and their dependence on the substituent's electronic nature and solvent polarity. These studies contribute to understanding the potential applications of these compounds in cation sensing and other photophysical applications (Rurack et al., 2000).
Antimicrobial Activity
Further research on derivatives of 3-ethylphenyl 1H-1,2,3,4-tetraazol-5-yl ether has identified compounds with promising antimicrobial activities. A study on substituted N'-[Arylidene]-2-(5-Phenyl-1H- Tetrazol-1-yl) Acetohydrazide compounds found good antibacterial and antifungal activities in some derivatives (Mohite & Bhaskar, 2010).
properties
IUPAC Name |
5-(3-ethylphenoxy)-2H-tetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-2-7-4-3-5-8(6-7)14-9-10-12-13-11-9/h3-6H,2H2,1H3,(H,10,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXBMPBCRPCAOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OC2=NNN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-ethylphenoxy)-2H-tetrazole |
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